molecular formula C10H8N2O2 B2676323 6-phenoxypyridazin-3(2H)-one CAS No. 1788-55-2

6-phenoxypyridazin-3(2H)-one

Cat. No.: B2676323
CAS No.: 1788-55-2
M. Wt: 188.186
InChI Key: KHTZJZTUOROSFN-UHFFFAOYSA-N
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Description

6-Phenoxypyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a phenoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenoxypyridazin-3(2H)-one typically involves the reaction of 6-chloropyridazin-3(2H)-one with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenoxypyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazine derivatives.

Scientific Research Applications

6-Phenoxypyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-phenoxypyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-phenoxypyridazine: Similar structure but with a chlorine atom at the 3-position.

    3-Hydrazino-6-phenoxypyridazine: Contains a hydrazino group at the 3-position.

    3-{[(6-Phenoxypyridazin-3-yl)-hydrazono]-methyl}-rifamycin: A more complex derivative with additional functional groups.

Uniqueness

6-Phenoxypyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group at the 6-position and the pyridazinone core make it a versatile compound for various applications.

Properties

IUPAC Name

3-phenoxy-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-6-7-10(12-11-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTZJZTUOROSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3.1 21 ml of water are added to a solution of 3.10 g (15.0 mmol) of 3-chloro-6-phenoxypyridazine in 21 ml of formic acid, and the mixture is heated at 95° C. for 85 hours. The reaction mixture is cooled and brought to a pH of 6 using 23% aqueous sodium hydroxide solution. The precipitate formed is filtered off with suction, washed with water and dried in vacuo, giving 6-phenoxy-2H-pyridazin-3-one as colourless crystals; ESI 189.
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Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-6-phenoxy-pyridazine (1.01 g, 4.89 mmol) and sodium acetate (1.40 g, 17.06 mmol) in glacial acetic acid (50 mL, 0.1M) was heated to 110° C. overnight. After this time the reaction was cooled to 25° C. and was diluted with water (450 mL). The reaction was brought to pH=5-6 by the addition of a 5N aqueous sodium hydroxide solution. The resulting solution was extracted with ethyl acetate (3×100 mL). The combined organics were washed with a saturated aqueous sodium chloride solution (1×100 mL), dried over magnesium sulfate, filtered, rinsed with ethyl acetate and concentrated in vacuo. The resulting oil was azeotroped with methanol four times and dried in vacuo to afford 6-phenoxy-2H-pyridazin-3-one (0.78 g, 86%) as a white solid. 1H-NMR (300 MHz, DMSO-d6) δ ppm 7.00 (d, J=10.0 Hz, 1H), 7.13-7.27 (m, 3H), 7.34-7.46 (m, 3H), 12.29 (br s, 1H).
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